1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFLNFVIDOHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the chlorination and trifluoromethylation of a pyridine derivative.
Indole Formation: The pyridinyl intermediate is then subjected to a cyclization reaction with an indole precursor.
Final Product Isolation: The final step involves purification and isolation of the desired product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to changes in the indole ring structure .
Scientific Research Applications
Medicinal Chemistry
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole has demonstrated potential as a therapeutic agent in several studies:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further drug development. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in preclinical models .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics .
Material Science
In addition to its medicinal applications, this compound is explored in materials science for:
- Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Sensors : The incorporation of this indole derivative into sensor technology has been investigated, particularly for detecting environmental pollutants due to its sensitivity and specificity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study C | Material Application | Utilized in the fabrication of OLEDs, achieving improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Indoles and Indolines
1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-Indoline
- Molecular Formula : C₁₄H₁₀ClF₃N₂
- Molecular Weight : 298.70 g/mol
- Key Differences : Replaces the indole’s aromatic ring with a saturated indoline structure, reducing aromaticity and altering electronic properties.
3-Bromo-5-Chloro-6-(Trifluoromethyl)-1H-Indole
- Molecular Formula : C₉H₄BrClF₃N
- Molecular Weight : 298.50 g/mol
- Key Differences : Bromine substitution at the 3-position enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. The absence of a pyridinyl group reduces steric hindrance .
5-Bromo-3-Chloro-6-(Trifluoromethyl)-1H-Indole
Functionalized Derivatives
2-{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indol-3-Yl}-2-Oxoacetamide
- Molecular Formula : C₁₆H₉ClF₃N₃O₂
- Molecular Weight : 367.72 g/mol
1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-3-(2-Nitrovinyl)-1H-Indole
Dimeric and Polyhalogenated Analogs
Dimeric Compound (CAS: 338393-40-1)
- Molecular Formula : C₃₀H₁₆Cl₂F₆N₄
- Molecular Weight : 617.37 g/mol
- Key Differences : Two indole-pyridinyl units linked via a conjugated vinyl group. This structure enhances π-π stacking interactions, relevant in materials science or as a kinase inhibitor .
3-Bromo-2-(Bromomethyl)-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indole
Ester and Carbamate Derivatives
Methyl 2-[1-(4-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxy}Phenyl)Ethylidene]-1-Hydrazinecarboxylate
- Molecular Formula : C₁₇H₁₄ClF₃N₃O₃
- Applications : Used in pesticide formulations (e.g., haloxyfop methyl ester analogs) due to its stability and herbicidal activity .
2-[1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-3-Indolyl]Acetic Acid Methyl Ester
- Molecular Formula : C₁₇H₁₂ClF₃N₂O₂
- Key Differences : The acetic acid methyl ester group improves solubility in organic solvents, facilitating its use in drug delivery systems .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This indole derivative features a chlorinated pyridine ring and trifluoromethyl substituents, which enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C16H9ClF3N3O2
- CAS Number: 338410-06-3
- Molecular Weight: 367.71 g/mol
- Purity: ≥90%
- Physical Form: Solid
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases: The compound has shown significant inhibitory effects on mutant kinases such as EGFR L858R/T790M, with IC50 values indicating potent activity (8.43 nM and 6.91 nM) .
- Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Biological Activity Data
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various indole derivatives, including our compound of interest, against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 22.73 µM against MCF-7 cells, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was assessed against common pathogens like S. aureus and E. coli. The results revealed a minimum inhibitory concentration (MIC) of 0.097 µg/mL for S. aureus and 0.78 µg/mL for E. coli, highlighting its effectiveness as an antibacterial agent .
Q & A
Q. What are the established synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole, and what are their comparative advantages?
The compound can be synthesized via iodine-catalyzed electrophilic substitution reactions. For example, optimized conditions using iodine (10 mol%) in acetonitrile at 40°C for 5 hours yield up to 98% efficiency . Alternative methods include CuI-mediated click chemistry (e.g., coupling azidoethylindoles with alkynes in PEG-400/DMF mixtures), though yields may vary (e.g., 42% in one protocol) . Iodine catalysis is advantageous for scalability and mild conditions, while copper-based methods are useful for introducing functionalized side chains.
Q. How is the structural characterization of this compound validated in academic studies?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR of a related indole derivative showed aromatic proton signals at δ 7.2–8.1 ppm, while ¹⁹F NMR confirmed trifluoromethyl groups at δ -62 ppm . X-ray crystallography, as referenced in Protein Data Bank studies, provides definitive confirmation of stereochemistry and substituent positioning .
Q. What are the primary biological or pesticidal applications of this compound?
The compound is structurally related to fluopyram (a fungicide) and fluazuron (an insect growth regulator), where the 3-chloro-5-(trifluoromethyl)pyridinyl group enhances binding to target enzymes like succinate dehydrogenase in fungi . Its indole core may also interact with acetylcholine receptors in insects, though specific mechanistic studies are limited .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of iodine-catalyzed indole functionalization?
Experimental optimization data reveal significant yield variations:
| Catalyst | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ (10 mol%) | 40 | 5 | 98 |
| FeCl₃ | 40 | 12 | 67 |
| AlCl₃ | RT | 24 | 10 |
Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution, while elevated temperatures accelerate iodine activation. Side reactions (e.g., over-halogenation) are minimized at 40°C .
Q. What computational or experimental strategies address discrepancies in reported bioactivity data for this compound?
Contradictions in pesticidal efficacy may arise from substituent effects. For instance:
- The trifluoromethyl group increases lipophilicity and metabolic stability .
- Chlorine at the pyridinyl 3-position improves binding to fungal cytochrome P450 enzymes .
Docking studies using MOE software and comparative IC₅₀ assays (e.g., vs. fluopyram) can reconcile data by quantifying steric/electronic contributions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Key modifications include:
- Pyridinyl substituents : Replacing chlorine with bromine increases steric bulk but may reduce solubility .
- Indole position : Functionalization at the 5-position (e.g., methoxy groups) improves membrane permeability in cell-based assays .
- Linker flexibility : Ethyl linkers between pyridinyl and indole enhance conformational adaptability for target binding .
Methodological Guidance
Q. Synthesis Optimization
- Catalyst Screening : Prioritize iodine or FeCl₃ for cost-effectiveness and reproducibility .
- Purification : Use flash chromatography with ethyl acetate/hexane (70:30) for high-purity isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
